Pentacyclic triterpene saponins, biosynthesized from protoaescigenin and barringtogenol, occurring in the seeds of AESCULUS. It inhibits edema formation and decreases vascular fragility.
escin Ib
CAS No.: 26339-90-2
Cat. No.: VC21342865
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26339-90-2 |
---|---|
Molecular Formula | C55H86O24 |
Molecular Weight | 1131.3 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |
Standard InChI Key | AXNVHPCVMSNXNP-JVDJOBJGSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Chemical Properties and Structure
Escin Ib is a triterpene saponin naturally occurring in Aesculus hippocastanum (horse chestnut) . It exists as one of the primary components of β-escin, which constitutes the major active ingredient in horse chestnut seed extracts . Chemically, escin Ib is characterized by the molecular formula C₅₅H₈₆O₂₄ and a molecular weight of 1131.26 g/mol .
The structural configuration of escin Ib features a triterpene core with attached sugar moieties, contributing to its amphiphilic nature. This characteristic enables escin Ib to interact with both hydrophilic and hydrophobic environments, playing a crucial role in its biological activities, particularly its effects on cell membranes and vascular permeability .
Solubility Properties
Escin Ib demonstrates limited water solubility but is readily soluble in organic solvents. According to laboratory data, it shows optimal solubility in DMSO at concentrations reaching 100 mg/mL (88.40 mM), typically requiring ultrasonic treatment to achieve complete dissolution . This solubility profile influences its pharmaceutical formulation approaches and administration routes.
Pharmacological Activities
Anti-inflammatory Effects
Escin Ib exhibits potent anti-inflammatory properties through multiple mechanisms. Studies have demonstrated its ability to inhibit carrageenan-induced paw edema in rats at doses ranging from 50-200 mg/kg . This anti-inflammatory action appears to function through the modulation of proinflammatory pathways and the reduction of vascular permeability.
The compound effectively reduces capillary permeability induced by various inflammatory agents, including bradykinin and histamine . Research indicates that escin treatment can inhibit the expression of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key transcription factors involved in inflammatory responses .
Venotonic and Vascular Effects
Escin Ib demonstrates notable venotonic effects, particularly beneficial in managing chronic venous insufficiency. In experimental studies using human saphenous vein segments, escin consistently induced increases in venous tone that persisted for up to one hour after exposure . This venotonic activity appears to be partially mediated through prostaglandin F2α-dependent mechanisms, as evidenced by the abolishment of these effects following incubation with non-steroidal anti-inflammatory drugs .
Additionally, escin Ib helps maintain vascular integrity by preventing hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 (PECAM-1) . This protective effect on endothelial barrier function may explain its efficacy in reducing edema formation.
Antiviral Properties
Research has identified that escin Ib possesses antiviral activity, specifically against HIV-1 protease with an IC50 value of 50 µM . While this activity has been documented, further research is necessary to fully elucidate its potential applications in antiviral therapy.
Gastroprotective Effects
Escin Ib demonstrates significant gastroprotective properties. Studies have shown that at doses of 10-50 mg/kg, it decreases mucosal lesion size and severity in rat models of ethanol-induced gastric ulcers . This gastroprotective action may involve multiple mechanisms, including modulation of prostaglandin synthesis, nitric oxide pathways, and protection of mucosal integrity .
Additionally, escin Ib has been shown to inhibit ethanol absorption and increase glucose tolerance in rats, suggesting potential metabolic effects that warrant further investigation .
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Escin Ib demonstrates poor oral bioavailability, with values of less than 2% observed in rat models . This limited bioavailability presents challenges for oral administration and may necessitate alternative delivery approaches or higher dosages to achieve therapeutic effects.
Distribution and Metabolism
Following administration, escin Ib undergoes significant metabolism, with one notable metabolic pathway being its conversion to isoescin Ib . This bidirectional isomerization has been observed in vivo, with the conversion of escin Ib to isoescin Ib occurring more readily than the reverse transformation .
Comparative Pharmacokinetics
The table below summarizes key pharmacokinetic parameters of escin Ib when administered alone versus as part of sodium escinate (which contains both escin Ib and isoescin Ib):
Parameter | Escin Ib (Alone) | Escin Ib (In Sodium Escinate) |
---|---|---|
Half-life (t₁/₂) | Lower | Higher |
Mean Residence Time (MRT) | Lower | Higher |
Oral Bioavailability (F) | <2% | <2% |
Isomerization | Converts to isoescin Ib | Bidirectional interconversion occurs |
This pharmacokinetic profile suggests that the administration of escin Ib as part of a mixture containing multiple isomers may result in prolonged therapeutic effects compared to single-isomer preparations .
Comparative Analysis with Related Compounds
Escin Isomers and Their Activities
Escin exists in two primary forms: β-escin and α-escin. β-Escin, which mainly consists of escin Ia and escin Ib, represents the major active ingredient in horse chestnut seed extracts. In contrast, α-escin, primarily comprising isoescin Ia and isoescin Ib, is a minor component with comparatively lower bioactivity .
Among these isomers, escin Ib and isoescin Ib exhibit stronger pharmacological activity than escin Ia and isoescin Ia . This enhanced activity profile makes escin Ib particularly valuable for therapeutic applications.
Pharmacokinetic Comparisons
Comparative studies between escin Ib and isoescin Ib have revealed interesting pharmacokinetic relationships. Following administration, the maximum plasma concentration (Cmax), area under the curve (AUC), and bioavailability (F) values of isoescin Ib were higher than the corresponding values for escin Ib when each was administered alone .
Therapeutic Applications
Vascular Disorders
Given its venotonic and anti-edematous properties, escin Ib shows significant potential in the management of vascular disorders, particularly chronic venous insufficiency . Its ability to enhance venous tone and reduce vascular permeability makes it valuable for alleviating symptoms such as leg heaviness, swelling, and pain associated with venous disorders.
Anti-inflammatory Applications
The potent anti-inflammatory effects of escin Ib suggest applications in various inflammatory conditions. Research indicates efficacy in reducing edema formation and inhibiting inflammatory cascades, making it potentially beneficial for conditions characterized by inflammation and swelling .
Gastric Protection
Studies demonstrating the gastroprotective effects of escin Ib in ethanol-induced gastric ulcer models suggest potential applications in gastric mucosal protection . This activity, coupled with its effects on ethanol absorption, indicates possible therapeutic value in alcohol-related gastric disorders.
Future Research Directions
Several aspects of escin Ib warrant further investigation:
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Enhancing bioavailability through novel formulation approaches to overcome its poor oral absorption
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Detailed elucidation of molecular mechanisms underlying its diverse pharmacological effects
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Exploration of potential synergistic effects with other bioactive compounds
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Development of standardized preparations for clinical applications
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Comprehensive clinical trials to establish efficacy and safety profiles in human subjects
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